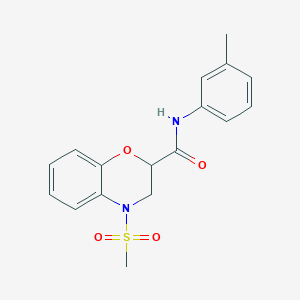![molecular formula C21H23FN6O B4510504 N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4510504.png)
N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-4-methylphenyl)urea
Descripción general
Descripción
Synthesis Analysis
The synthesis of urea derivatives, including complex molecules similar to the one , can be achieved through several methods. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is a notable method, demonstrating the synthesis of ureas from carboxylic acids under mild conditions, providing good yields without racemization and showcasing environmental friendliness due to reagent recyclability (Thalluri et al., 2014). Additionally, catalytic oxidative carbonylation of amino moieties offers a direct pathway to synthesize ureas using a PdI2/KI catalytic system, highlighting the method's efficiency and the easy recovery of products (Mancuso et al., 2015).
Molecular Structure Analysis
The molecular structure of urea derivatives is critical in determining their chemical behavior and potential applications. Detailed studies such as synthesis and DFT quantum chemical calculations provide insights into the structural characteristics of urea derivatives, including the electronic properties, molecular orbitals, and interaction potentials, which are essential for understanding the molecule's reactivity and stability (Saracoglu et al., 2019).
Chemical Reactions and Properties
The reactivity of "N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-fluoro-4-methylphenyl)urea" is influenced by its functional groups and molecular structure. Ureas undergo various chemical reactions, including interactions with isocyanates and thiocyanates, leading to diverse biological and pharmacological activities. These reactions are fundamental in synthesizing bioactive molecules with potential applications in medicinal chemistry (Laha et al., 2021).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystal structure, are pivotal in their application and handling. Techniques like single-crystal X-ray diffraction provide valuable data on the solid-state structure, enhancing our understanding of the molecule's physical characteristics and its potential utility in various fields (Sun et al., 2022).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various chemical agents, define the practical applications of urea derivatives. Detailed chemical analyses enable the exploration of these compounds' roles in biological systems and their potential as pharmacological agents, providing a basis for further research and development (Huang et al., 2020).
Propiedades
IUPAC Name |
1-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-3-(3-fluoro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O/c1-4-23-20-24-14(3)11-19(28-20)25-15-7-9-16(10-8-15)26-21(29)27-17-6-5-13(2)18(22)12-17/h5-12H,4H2,1-3H3,(H2,26,27,29)(H2,23,24,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERPJIPTFYXXMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)C)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3-fluorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4510448.png)
![4-[4-(4-fluorophenyl)-1-piperazinyl]-4-oxo-N-2-pyridinylbutanamide](/img/structure/B4510454.png)
![N-cyclopropyl-2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4510458.png)
![2-[(3-methylbutyl)amino]-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B4510463.png)

![2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B4510483.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-3,6-dimethylisoxazolo[5,4-b]pyridine](/img/structure/B4510486.png)
![4-({[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4510493.png)
![1-[(dimethylamino)sulfonyl]-N-(3,5-dimethylphenyl)-3-piperidinecarboxamide](/img/structure/B4510502.png)
![4-(4-chlorophenyl)-1-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-4-piperidinol](/img/structure/B4510512.png)
![3,5-dimethyl-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B4510522.png)